Technical Documentation Center

tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

Core Science & Biosynthesis

Foundational

chemical properties of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

An In-Depth Technical Guide to the Chemical Properties of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate Introduction In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer adva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention for their ability to introduce three-dimensionality, thereby enabling exploration of previously inaccessible chemical space.[1][2] Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is a key building block belonging to this class. It merges the rigid, three-dimensional framework of a 6-azaspiro[3.5]nonane core with the versatile and widely utilized tert-butoxycarbonyl (Boc) protecting group.

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the core chemical properties, reactivity, stability, and analytical characterization of this compound. The narrative is structured to not only present data but also to explain the underlying chemical principles, offering field-proven insights into its practical application and handling.

Molecular Structure and Identification

The foundational aspect of understanding any chemical entity is its structure. Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate features a cyclobutane ring and a piperidine ring fused at a single quaternary carbon atom (the spiro center). The carbamate functional group is attached to the C1 position of the cyclobutane ring, while the nitrogen of the piperidine ring is at the C6 position. The Boc group serves to protect the primary amine, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection when required.

Caption: Chemical structure of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate.

Key Identifiers

Precise identification is critical for procurement, regulatory documentation, and literature tracking. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name tert-butyl (6-azaspiro[3.5]nonan-1-yl)carbamate
CAS Number 1935246-45-9[3]
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol [4]
SMILES C1CC2(CCNC1)CCC2NC(=O)OC(C)(C)C
InChIKey Varies by source, requires precise stereochemistry

Physicochemical Properties

The physical properties of a molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from solvent choice to bioavailability.

  • Physical Form: Typically a solid at room temperature.

  • Solubility: The molecule possesses both lipophilic (tert-butyl, spirocyclic alkane core) and hydrophilic (carbamate) character. It is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in water is expected to be low but may be enhanced under acidic conditions where the piperidine nitrogen could be protonated.

  • pKa: The secondary amine within the piperidine ring is the most basic site. Its pKa is expected to be in the range of 9-11, typical for cyclic secondary amines. The N-H of the carbamate is significantly less acidic, with a pKa typically >15.

Spectroscopic and Analytical Characterization

Unambiguous characterization relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is characterized by several key signals. A sharp, high-intensity singlet integrating to 9 protons is expected around δ 1.45 ppm , corresponding to the magnetically equivalent methyl groups of the tert-butyl group.[5][6] The proton of the carbamate N-H will appear as a broad singlet, typically between δ 4.5-5.5 ppm . The remaining protons on the cyclobutane and piperidine rings will appear as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm ).

  • ¹³C NMR: The carbon spectrum provides clear diagnostic peaks. The carbonyl carbon of the carbamate is expected around δ 155-156 ppm .[5] The quaternary carbon of the tert-butyl group appears around δ 79-80 ppm . The methyl carbons of the Boc group will produce a signal around δ 28.5 ppm .[5][6] The carbons of the spirocyclic framework will be found in the δ 20-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is valuable for identifying key functional groups.

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the carbamate.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the alkyl framework.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 241.3. A characteristic fragmentation pattern in MS/MS analysis involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.

Chemical Reactivity and Stability

The utility of this molecule as a synthetic intermediate is defined by its reactivity profile, dominated by the chemistry of the Boc-protected amine.

The Role and Reactivity of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its primary function is to mask the nucleophilicity of the primary amine.

Causality of its Utility: The Boc group is chosen for its remarkable stability to a wide array of chemical conditions, including basic, reductive, and oxidative environments. However, its true strength lies in the ease and cleanliness of its removal under acidic conditions. This orthogonality allows for selective deprotection without disturbing other sensitive functional groups in a complex molecule.

Protocol: Acid-Catalyzed Deprotection

The removal of the Boc group is a fundamental transformation that unmasks the primary amine for subsequent functionalization. The reaction proceeds via a carbocationic intermediate.

deprotection_workflow start Dissolve Boc-protected azaspiro-nonane in DCM add_tfa Add Trifluoroacetic Acid (TFA) (5-10 equivalents) at 0°C start->add_tfa stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_tfa->stir concentrate Concentrate in vacuo to remove excess TFA/DCM stir->concentrate workup Aqueous Workup (e.g., neutralize with NaHCO₃, extract with organic solvent) concentrate->workup end Isolated Deprotected Amine (as free base or salt) workup->end

Caption: Experimental workflow for Boc deprotection.

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add a strong acid, typically Trifluoroacetic Acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with an aqueous base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Hydrolytic Stability

The carbamate linkage is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Studies on similar carbamate structures show they are hydrolytically stable in the pH range of 2-12, which is a critical feature for applications in drug delivery systems where stability in physiological environments is required.[7] Harsh basic conditions (e.g., NaOH at elevated temperatures) can lead to saponification, but this is not a common synthetic procedure for this class of carbamates.

Synthesis and Application in Drug Discovery

The value of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate lies in its role as a versatile building block for introducing a spirocyclic scaffold.

General Synthetic Strategy

While multiple synthetic routes exist, a common approach involves the construction of the spirocyclic core followed by functionalization. This often entails multi-step sequences that may include cycloadditions or ring-closing reactions to form the strained cyclobutane ring, followed by the introduction and protection of the amine functionality.

Role as a Bioisostere and 3D Scaffold

In medicinal chemistry, flat, aromatic structures often suffer from poor solubility and high metabolic turnover. Replacing a simple ring system (like a piperidine or cyclohexane) with a spirocyclic scaffold like 6-azaspiro[3.5]nonane introduces a well-defined three-dimensional geometry.

Expertise-Driven Rationale:

  • Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to increased aqueous solubility and decreased melting points compared to flat aromatic analogues, which can improve compound developability.[8]

  • Novel Vectorial Exits: The spirocyclic core provides distinct exit vectors for substituents, allowing chemists to orient functional groups in novel regions of a target's binding pocket.

  • Reduced Planarity: Moving away from planarity can disrupt undesirable π-π stacking interactions with metabolic enzymes (e.g., Cytochrome P450s), potentially leading to improved metabolic stability.

  • Bioisosterism: The 6-azaspiro[3.5]nonane core can be considered a bioisostere of more common fragments like piperidine, offering a novel and patentable chemical space while potentially retaining or enhancing biological activity.[1][9]

Conclusion

Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is more than a simple chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its well-defined three-dimensional structure, combined with the robust and reliable chemistry of the Boc protecting group, provides a powerful platform for designing next-generation therapeutics. A thorough understanding of its chemical properties—from its spectroscopic fingerprint and physicochemical characteristics to its predictable reactivity—is essential for leveraging its full potential in the synthesis of complex molecules with improved drug-like properties.

References

  • A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.
  • Supplementary Information. Macmillan Group - Princeton University.
  • Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. PubChem.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • tert-Butyl (6-azaspiro[3.5]nonan-1-yl)carbamate. BLDpharm.
  • An improved synthesis of 2-oxa-7-azaspiro[2][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available from:

  • Supporting Information.
  • tert-Butyl (6-azaspiro[3.5]nonan-2-yl)carbamate. BLDpharm.
  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. AIR Unimi.

Sources

Exploratory

A Technical Guide to Assessing the Metabolic Stability of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate Analogs

For Researchers, Scientists, and Drug Development Professionals Executive Summary Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic stability is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][2][3] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are too stable can accumulate and lead to adverse effects.[4][5] This guide provides an in-depth framework for evaluating the metabolic stability of a promising class of compounds: tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate analogs. Azaspirocycles are gaining prominence in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved physicochemical and pharmacokinetic properties compared to simpler cyclic systems.[6][7][8] By understanding and optimizing the metabolic fate of these complex scaffolds, researchers can accelerate the development of safer and more effective therapeutics.

The 6-Azaspiro[3.5]nonane Scaffold: Structural & Metabolic Considerations

The 6-azaspiro[3.5]nonane core presents a rigid, three-dimensional structure that is increasingly utilized to explore chemical space beyond traditional flat, aromatic compounds.[7] This rigidity can lock in favorable conformations for target binding. However, the scaffold also presents specific metabolic liabilities that must be addressed.

Key Potential Metabolic Hotspots:

  • tert-Butylcarbamate (Boc) Group: The Boc protecting group is notoriously susceptible to metabolism. The tert-butyl moiety itself is a common site for oxidation by Cytochrome P450 (CYP) enzymes.[9] Furthermore, the carbamate linkage can be subject to hydrolysis.

  • Aliphatic Rings (Cyclobutane and Piperidine): The saturated carbon atoms on both the cyclobutane and piperidine rings are potential sites for CYP-mediated oxidation, typically resulting in hydroxylation.

  • Nitrogen Atom: The secondary amine within the piperidine ring is a potential site for various Phase I and Phase II metabolic reactions.

The primary goal of metabolic stability studies for these analogs is to identify which of these sites is most labile and to guide structural modifications to mitigate rapid metabolism.[10]

Foundational In Vitro Assays for Metabolic Stability

A tiered approach using in vitro models is the most efficient way to assess metabolic stability in early drug discovery.[11] The two most fundamental assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[12]

Liver Microsomal Stability Assay

This assay is often the first-line screen due to its high-throughput capability and relatively low cost.[13] It primarily evaluates Phase I metabolism, which is mediated by enzymes like CYPs found in the endoplasmic reticulum of liver cells.[14][15][16]

Causality Behind the Method: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[17] By incubating a compound with microsomes and the essential cofactor NADPH (which provides the reducing equivalents for CYP reactions), we can simulate Phase I metabolism in vitro.[13][18] A control incubation without NADPH is critical to identify non-CYP-mediated degradation, such as hydrolysis by esterases.[19][20]

Workflow Diagram: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Output TestCompound Test Compound (1µM final) Incubation Reaction Mixture TestCompound->Incubation Microsomes Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->Incubation NADPH_System NADPH-Regenerating System NADPH_System->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Timepoints Timepoints (0, 5, 15, 30, 60 min) Incubation->Timepoints Sample at intervals Quench Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Analyze Supernatant Results Calculate: - % Remaining - Half-life (t½) - Intrinsic Clearance (CLint) LCMS->Results

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Materials & Reagents:

    • Pooled Human Liver Microsomes (HLM)[15]

    • 0.1 M Phosphate Buffer (pH 7.4)[14]

    • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14]

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[15]

    • Internal Standard (IS) solution in cold acetonitrile (for quenching)

    • 96-well plates, centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and the NADPH-regenerating system.

    • Prepare Compound Plate: In a 96-well plate, add buffer. Then, add a small volume of test compound stock solution to achieve the final desired concentration (e.g., 1 µM) after all additions.[14] The final DMSO concentration should be kept low (<0.1%) to avoid enzyme inhibition.[15]

    • Add Microsomes: Prepare a diluted solution of HLM (e.g., to a final concentration of 0.5 mg/mL).[15] Add the HLM solution to the wells containing the test compound.

    • Initiate Reaction: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-containing master mix.[20] For the negative control, add buffer instead of the NADPH mix.[14]

    • Timepoint Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a larger volume of cold acetonitrile containing the internal standard.[13][15] The 0-minute time point is typically taken immediately after adding the NADPH mix.

    • Sample Processing: Seal the plate and vortex thoroughly. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[21][22][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[13]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[20]

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions and require external cofactors.[16] Hepatocyte assays use intact liver cells, providing a more comprehensive and physiologically relevant model that incorporates both Phase I and Phase II metabolism, as well as cellular uptake processes.[11][24][25]

Causality Behind the Method: Cryopreserved primary hepatocytes retain a broad spectrum of metabolic enzymes and cofactors in their natural cellular environment.[25][26] Incubating a compound with a suspension of these cells allows for a more complete picture of its hepatic clearance, as it accounts for the interplay between uptake transporters, Phase I enzymes, and Phase II enzymes.[24][27]

Detailed Experimental Protocol: Suspension Hepatocyte Stability Assay

  • Materials & Reagents:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Positive control compounds (e.g., Testosterone, 7-Hydroxycoumarin)

    • Internal Standard (IS) solution in cold acetonitrile

    • Multi-well plates (non-coated), orbital shaker, centrifuge, LC-MS/MS system

  • Procedure:

    • Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute with pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using Trypan Blue). Centrifuge gently to pellet the cells and resuspend in fresh medium to the desired final density (e.g., 0.5-1.0 million viable cells/mL).[25][28][29]

    • Prepare Compound Plate: In a multi-well plate, add the test compound diluted in incubation medium to achieve the final target concentration (e.g., 1 µM).[25]

    • Initiate Reaction: Add the hepatocyte suspension to the wells containing the test compound to start the incubation. Place the plate on an orbital shaker in an incubator (37°C, 5% CO2).[25]

    • Timepoint Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot of the cell suspension and quench the reaction by adding it to cold acetonitrile with an internal standard.[24][25]

    • Sample Processing & Analysis: Process the samples as described in the microsomal assay (vortex, centrifuge, analyze supernatant via LC-MS/MS).[24]

  • Data Analysis:

    • Data analysis is similar to the microsomal assay, yielding t½ and CLint.

    • CLint is typically expressed in µL/min/10^6 cells.[28] This value can be further scaled to predict in vivo hepatic clearance using physiological parameters like liver weight and hepatocellularity.[28]

Structure-Metabolism Relationships (SMR) for Analog Design

The data from these in vitro assays are crucial for establishing Structure-Metabolism Relationships (SMR).[26][30][31][32] The goal is to understand how specific structural changes affect metabolic stability, guiding the design of next-generation analogs with improved pharmacokinetic properties.[33]

Potential Metabolic Pathways and Design Strategies

SMR cluster_metabolism Potential Metabolic Pathways cluster_strategy Design Strategies to Improve Stability Parent Parent Compound (tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate) Boc_Oxidation Boc t-Butyl Oxidation Parent->Boc_Oxidation CYP450 Ring_Oxidation Ring Hydroxylation Parent->Ring_Oxidation CYP450 Boc_Hydrolysis Carbamate Hydrolysis Parent->Boc_Hydrolysis Esterases/ CYP450 Replace_Boc Replace t-Butyl (e.g., with trifluoromethylcyclopropyl) Boc_Oxidation->Replace_Boc Mitigate Block_Ring Introduce Blocking Group (e.g., Fluorine) Ring_Oxidation->Block_Ring Mitigate Replace_Carbamate Replace Carbamate Linker (e.g., with stable amide) Boc_Hydrolysis->Replace_Carbamate Mitigate

Caption: Metabolic liabilities and corresponding design strategies.

Table 1: SMR Strategies for tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate Analogs

Analog ModificationRationalePredicted Impact on CLintSupporting Evidence
Replace tert-butyl with trifluoromethylcyclopropyl The C-H bonds in the tert-butyl group are susceptible to CYP-mediated oxidation. Replacing them with more stable C-F bonds and C-H bonds with higher s-character reduces this liability.Decrease Replacing a metabolically labile tert-butyl group with a trifluoromethylcyclopropyl group has been shown to increase metabolic stability both in vitro and in vivo.[9]
Introduce fluorine on the cyclobutane or piperidine ring Placing an electron-withdrawing fluorine atom near a potential site of metabolism can sterically hinder or electronically deactivate the position, making it less favorable for CYP-mediated hydroxylation.Decrease Strategic fluorination is a common and effective tactic in medicinal chemistry to block metabolic "soft spots".
Replace the carbamate with a more stable linker (e.g., reverse amide) Carbamates can be susceptible to hydrolysis. Replacing the linker with a more robust functional group like an amide can prevent this metabolic pathway.Decrease The relative stability of different chemical linkers to metabolic enzymes is a well-established principle in drug design.
Replace the Boc group with an alternative N-protecting group Different protecting groups have varying susceptibilities to metabolic enzymes. An alternative group might be less recognized by CYPs or esterases.Variable The choice of protecting group can significantly impact metabolic stability, requiring empirical testing.

Conclusion and Future Directions

A systematic evaluation of metabolic stability is indispensable for the successful development of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate analogs. By employing a tiered in vitro screening approach—starting with high-throughput liver microsomal assays and progressing to more comprehensive hepatocyte models—researchers can efficiently identify metabolic liabilities.[10][17] The resulting SMR data provides a rational basis for chemical modifications aimed at blocking metabolic hotspots, thereby enhancing compound half-life and bioavailability.[33] This iterative cycle of testing and design is fundamental to optimizing drug candidates and increasing the probability of clinical success.

References

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. [Link]

  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). LinkedIn. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. (2024, April 29). Creative Diagnostics. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Stepan, A. F., et al. (2012). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 55(7), 3414-3419. [Link]

  • Metabolic Stability. (2021, October 11). Pharma Focus Asia. [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. [Link]

  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021, July 9). Agilent. [Link]

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515-528. [Link]

  • Kumar, V., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Letters, 14(2), 86-97. [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Cantelli-Forti, G., Hrelia, P., Paolini, M., Bronzetti, G., & Biagi, G. L. (1987). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies. Mutation Research, 178(1), 11-20. [Link]

  • Al-Majdoub, Z. M., et al. (2019). Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. Molecules, 24(7), 1368. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. [Link]

  • Al-Majdoub, Z. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Analytical Methods, 14(28), 2736-2743. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30). ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Drug Metabolic Stability Analysis Service. (2024, June 15). Creative Biolabs. [Link]

  • Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2292. [Link]

  • Besse, A., & Wager, T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(11), 1132-1137. [Link]

  • Di, L., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(10), 950-954. [Link]

  • Foti, R. S., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds. Proceedings of the National Academy of Sciences, 114(16), E3235-E3244. [Link]

  • Cupid, B. C., et al. (1999). Quantitative structure-metabolism relationships (QSMR) using computational chemistry: pattern recognition analysis and statistical prediction of phase II conjugation reactions of substituted benzoic acids in the rat. Xenobiotica, 29(1), 27-42. [Link]

  • Di Carlo, F. J. (1990). Structure-activity relationships (SAR) and structure-metabolism relationships (SMR) affecting the teratogenicity of carboxylic acids. Drug Metabolism Reviews, 22(5), 411-449. [Link]

  • Roy, H., & Nandi, S. (2019). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates. SAR and QSAR in Environmental Research, 30(9), 655-670. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Schneider, S., et al. (2025). Structure-metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte incubations and high-resolution mass spectrometry. Archives of Toxicology, 99(5), 1461-1478. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Sakaitani, M., Hori, M., & Ohfune, Y. (2018). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Tetrahedron Letters, 59(52), 4539-4541. [Link]

  • tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Reductive Amination Featuring tert-Butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

Introduction: The Strategic Union of Spirocycles and Reductive Amination In the landscape of modern drug discovery, the synthesis of complex amines is a cornerstone of molecular design. Reductive amination stands out as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Union of Spirocycles and Reductive Amination

In the landscape of modern drug discovery, the synthesis of complex amines is a cornerstone of molecular design. Reductive amination stands out as one of the most robust and versatile methods for forming carbon-nitrogen bonds.[1][2][3] This process, which transforms aldehydes or ketones into substituted amines via an iminium intermediate, is prized for its efficiency and broad functional group tolerance.[4]

This guide focuses on a particularly valuable application of this reaction: the derivatization of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate. The 6-azaspiro[3.5]nonane scaffold is of significant interest to medicinal chemists. Spirocycles, defined by two rings sharing a single atom, introduce a rigid, three-dimensional geometry into molecules.[5] This structural feature is highly advantageous, often leading to improved binding affinity and selectivity for protein targets by providing unique vectors for substituents to explore binding pockets.[6][7] Furthermore, the increased sp³-character of spirocyclic scaffolds can enhance physicochemical properties such as aqueous solubility and metabolic stability, critical parameters for successful drug candidates.[8][9]

The use of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate as the amine component allows for the selective alkylation at the secondary amine within the piperidine ring, while the primary amine is masked by a tert-butyloxycarbonyl (Boc) protecting group. This protocol provides a detailed framework for leveraging this key building block to generate novel, structurally complex molecules for pharmaceutical research.

The Mechanism: A Tale of Two Steps

The elegance of direct reductive amination lies in its one-pot execution of what is fundamentally a two-step sequence.[2] Understanding the underlying mechanism is critical for troubleshooting and optimizing the reaction.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of the spirocycle onto the electrophilic carbonyl carbon of an aldehyde or ketone.[10][11] This is typically performed under neutral or weakly acidic conditions.[10] The resulting hemiaminal intermediate rapidly dehydrates to form a transient iminium ion, which is the key electrophile for the reduction step. The acidic environment facilitates the dehydration by protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (water).[11]

  • Hydride Reduction: A mild and selective reducing agent is then used to deliver a hydride ion to the electrophilic carbon of the iminium ion.[4] This reduction is the final step that forges the new C-N bond and yields the tertiary amine product. The choice of reducing agent is paramount; it must be reactive enough to reduce the iminium ion but not so powerful that it indiscriminately reduces the starting carbonyl compound.[3]

ReductiveAminationMechanism Figure 1: General Mechanism of Reductive Amination Amine R₂NH (Spirocycle) Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) Iminium Iminium Ion [R'-C(R'')=N⁺R₂] Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Tertiary Amine Iminium->Product Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Iminium

Figure 1: General Mechanism of Reductive Amination

Reagent Selection: The Rationale Behind the Choice

The success of this protocol hinges on the appropriate selection of reagents. Each component is chosen for its specific reactivity and compatibility.

  • Amine Substrate: tert-Butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate. The secondary amine is sufficiently nucleophilic to react with a range of aldehydes and ketones. The Boc-protecting group on the primary amine is stable under the mild acidic conditions of the reaction and prevents unwanted side reactions.

  • Carbonyl Substrate: The reaction is broadly applicable to aliphatic and aromatic aldehydes, as well as unhindered aliphatic ketones.[12] Sterically hindered ketones may react sluggishly or not at all.

  • Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . This is the reagent of choice for modern reductive aminations for several key reasons:

    • Selectivity: It is a mild reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, minimizing side product formation.[3][12]

    • Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.[13]

    • Convenience: The reaction can be performed in a single pot without the need to isolate the imine intermediate.[3] It is important to note that NaBH(OAc)₃ is moisture-sensitive and should be handled in a dry environment.[3]

  • Solvent: Aprotic solvents are preferred to avoid reaction with the hydride reagent. 1,2-Dichloroethane (DCE) is often the solvent of choice as it generally provides faster reaction rates.[12] Dichloromethane (DCM) and tetrahydrofuran (THF) are also effective alternatives.[12][14]

  • Acid Catalyst (Optional): For reactions involving less reactive ketones, a catalytic amount of acetic acid (AcOH) can be added. The acid accelerates the rate-limiting iminium ion formation step.[12][13] For most aldehydes, this is not necessary.

Experimental Protocol: Synthesis of N-Substituted 6-Azaspiro[3.5]nonanes

This protocol describes a general procedure for the reductive amination of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate with a generic aldehyde or ketone.

Materials and Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Septa and needles

  • Standard laboratory glassware (graduated cylinders, funnels)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel) and developing chamber

  • tert-Butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate (1.0 equiv).

  • Solvent and Carbonyl Addition: Dissolve the amine in an appropriate volume of anhydrous DCE or DCM (approx. 0.1 M concentration). Add the aldehyde (1.1 equiv) or ketone (1.2 equiv) to the solution and stir for 20-30 minutes at room temperature.

    • Scientist's Note: This initial stirring period allows for the formation of the hemiaminal and iminium ion equilibrium before the reducing agent is introduced. For sluggish ketones, 1-2 equivalents of glacial acetic acid can be added at this stage.[12]

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes.

    • Safety Note: The addition can be mildly exothermic. Adding the reagent in portions helps to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

    • Scientist's Note: The bicarbonate quench neutralizes any remaining acid and destroys excess hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow Figure 2: Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Weigh Amine & Add to Dry Flask B Add Anhydrous Solvent (DCE or DCM) A->B C Add Aldehyde/Ketone B->C D Stir 20-30 min at RT C->D E Add NaBH(OAc)₃ Portion-wise D->E F Stir at RT & Monitor (TLC / LC-MS) E->F G Quench with sat. NaHCO₃ F->G H Extract with DCM G->H I Wash with Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, HRMS) K->L

Figure 2: Experimental Workflow Diagram

Data Summary and Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reductive amination protocol.

ParameterRecommended ConditionRationale & Impact on Outcome
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)High Selectivity: Preferentially reduces iminium ions over carbonyls, leading to higher yields and fewer byproducts.[12] Safety: Avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.[13]
Stoichiometry Amine (1.0 eq), Carbonyl (1.1-1.2 eq), NaBH(OAc)₃ (1.3-1.6 eq)A slight excess of the carbonyl drives the iminium formation equilibrium. An excess of the reducing agent ensures the reaction goes to completion.[12]
Solvent 1,2-Dichloroethane (DCE)Generally provides faster reaction rates compared to THF or ACN. DCM is also a very common and effective choice.[12]
Temperature Room Temperature (20-25 °C)Sufficient for most substrates. Mild heating (40-50 °C) can be applied for very unreactive carbonyl partners, but may increase byproduct formation.
Catalyst Acetic Acid (0.5-2.0 equiv)Optional: Used to accelerate reactions with sterically hindered or electron-rich ketones by catalyzing the dehydration step.[12] Generally not required for aldehydes.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive (hydrolyzed) NaBH(OAc)₃.2. Insufficiently reactive carbonyl (e.g., highly hindered ketone).3. Reaction time is too short.1. Use a fresh bottle of NaBH(OAc)₃; ensure it is handled under anhydrous conditions.2. Add 1-2 equivalents of glacial acetic acid to catalyze iminium formation. Consider gentle heating (40 °C).3. Allow the reaction to stir for a longer period (up to 24 hours), monitoring by TLC/LC-MS.
Starting Carbonyl is Reduced to Alcohol 1. The reducing agent is not selective enough.2. Reaction conditions are too acidic, promoting direct carbonyl reduction.1. This is rare with NaBH(OAc)₃ but possible. Ensure you are not using a more powerful reductant like NaBH₄.2. If using an acid catalyst, ensure it is not in large excess. The selectivity of STAB is robust over a range of conditions.[12]
Complex Mixture of Products 1. Impure starting materials.2. Degradation of product or starting materials.1. Check the purity of the amine and carbonyl starting materials by NMR or GC-MS before starting.2. Ensure the reaction is not overheated and that the work-up is performed promptly after completion.

Conclusion

The reductive amination of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate using sodium triacetoxyborohydride is a highly reliable and efficient method for synthesizing a diverse array of N-substituted spirocyclic amines. This protocol offers excellent functional group tolerance, operational simplicity, and high yields, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. The resulting products, featuring the desirable three-dimensional spirocyclic core, are well-positioned as advanced intermediates for the development of next-generation therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Aleixandre, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Handouts. [Link]

  • The Synthetic Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate in Acidic Media

For Researchers, Scientists, and Drug Development Professionals This technical guide provides in-depth information and troubleshooting advice on the stability of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate, a key i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth information and troubleshooting advice on the stability of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate, a key intermediate in pharmaceutical synthesis, when subjected to acidic conditions. Understanding the nuances of its stability and deprotection is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate in acidic media?

A1: The instability is primarily due to the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. This is a standard and intended reaction for deprotection, but uncontrolled or premature cleavage can lead to unwanted side reactions and impurities. The reaction proceeds via protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2][3]

Q2: What are the typical acidic reagents used for the deprotection of this compound?

A2: Strong acids are commonly employed for the removal of the Boc group.[1][4] The most frequently used reagents include trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution, and hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[5][6]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[7] The deprotected amine product will have a different retention factor (Rf) compared to the starting Boc-protected compound. Staining the TLC plate with ninhydrin is highly effective as it produces a distinct color with the newly formed primary or secondary amine.[7] For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the disappearance of the starting material and the appearance of the product.[5][7] In ¹H NMR, the disappearance of the characteristic singlet for the tert-butyl group at approximately 1.4 ppm is a clear indicator of deprotection.[7]

Q4: Can steric hindrance at the spirocyclic center affect the deprotection rate?

A4: Yes, steric hindrance around the Boc-protected amine can significantly impact the rate of deprotection.[5][7] While the 6-azaspiro[3.5]nonane system is not exceptionally hindered, the specific conformation and substitution pattern can influence the accessibility of the carbamate group to the acid catalyst. In cases of slow or incomplete deprotection, more forcing conditions such as higher acid concentration, elevated temperature, or longer reaction times may be necessary.[5][7]

Troubleshooting Guide

This section addresses common problems encountered during the handling and deprotection of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate in acidic media.

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product after the reaction, as observed by TLC, HPLC, or NMR.

  • Lower than expected yield of the desired amine.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Acid The amount of acid may be inadequate to fully catalyze the reaction, especially if other basic functionalities are present in the molecule that can neutralize the acid.[7] The reaction kinetics can also have a second-order dependence on the acid concentration.[8]1. Increase the equivalents of acid. 2. Switch to a stronger acid system (e.g., from 20% TFA in DCM to 50% TFA in DCM, or 4M HCl in dioxane).[5]
Poor Reagent Quality Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity, slowing down the deprotection.[7]1. Use a fresh, unopened bottle of the acidic reagent. 2. Ensure anhydrous conditions by using dry solvents.
Suboptimal Reaction Conditions The reaction time may be too short or the temperature too low for the deprotection to go to completion, particularly with sterically hindered substrates.[7]1. Increase the reaction time and monitor progress carefully by TLC or LC-MS.[5] 2. Consider gentle heating (e.g., to 40°C), but be mindful of potential side reactions.[5]
Steric Hindrance The spirocyclic nature of the molecule might sterically hinder the approach of the acid to the Boc group.[5][7]1. Employ more forcing conditions: stronger acid, longer reaction time, and/or elevated temperature.[5] 2. Consider alternative, less sterically demanding deprotection methods if available.
Issue 2: Formation of Side Products

Symptoms:

  • Observation of unexpected spots on TLC or peaks in HPLC/LC-MS.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Alkylation by tert-butyl Cation The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or product, such as electron-rich aromatic rings or other heteroatoms.[9]1. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
Trifluoroacetylation When using TFA for deprotection, the newly formed free amine can be acylated by residual TFA, leading to a trifluoroacetamide byproduct.[5]1. After deprotection, ensure complete removal of TFA by co-evaporation with a non-polar solvent like toluene.[5] 2. Alternatively, use HCl in dioxane for deprotection to avoid this side reaction.
Degradation of Other Functional Groups If the molecule contains other acid-sensitive functional groups (e.g., acetals, silyl ethers), they may be cleaved under the deprotection conditions.1. Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. 2. Explore alternative deprotection methods that are orthogonal to the other sensitive groups.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines a general procedure for the removal of the Boc group from tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate.

Materials:

  • tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent and ninhydrin stain).

  • Once the reaction is complete (typically 1-4 hours), carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization as needed.

Protocol 2: Monitoring Deprotection by TLC

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., 9:1 DCM:Methanol)

  • Ninhydrin stain solution

  • Heat gun or hot plate

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material for comparison.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Dip the plate in the ninhydrin stain solution and then gently heat it with a heat gun or on a hot plate until colored spots appear.

  • The appearance of a new, typically more polar (lower Rf) spot that stains with ninhydrin indicates the formation of the free amine. The disappearance of the starting material spot indicates the reaction is proceeding.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H_plus H+ Protonated_Boc_2 Protonated Carbamate Carbamic_Acid Carbamic Acid Protonated_Boc_2->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc_2->tBu_cation Carbamic_Acid_2 Carbamic Acid Free_Amine Free Amine Carbamic_Acid_2->Free_Amine CO2 CO2 Carbamic_Acid_2->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Acid Check Acid Stoichiometry & Quality Start->Check_Acid Increase_Acid Increase Acid Equivalents or Use Fresh Reagent Check_Acid->Increase_Acid Inadequate Check_Conditions Review Reaction Time & Temperature Check_Acid->Check_Conditions Adequate Increase_Acid->Check_Conditions Increase_Time_Temp Increase Reaction Time or Gently Heat Check_Conditions->Increase_Time_Temp Too Mild Consider_Hindrance Assess Steric Hindrance Check_Conditions->Consider_Hindrance Standard Increase_Time_Temp->Consider_Hindrance Forcing_Conditions Use Stronger Acid or Harsher Conditions Consider_Hindrance->Forcing_Conditions Likely Success Complete Deprotection Consider_Hindrance->Success Unlikely Forcing_Conditions->Success

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

References

  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image].
  • ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA ?.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Benchchem. (n.d.). A Comparative Study of Boc Removal Conditions for Amine Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy Analysis of Boc-Protected Spiroamines

Introduction In the landscape of modern synthetic organic chemistry, particularly in drug development and materials science, the use of protecting groups is a cornerstone of strategic molecular assembly. The tert-butoxyc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly in drug development and materials science, the use of protecting groups is a cornerstone of strategic molecular assembly. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous protecting groups for amines due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions.[1][2] When the amine being protected is part of a spirocyclic system—a class of compounds known for their unique three-dimensional architecture and presence in numerous natural products—the analytical confirmation of successful protection becomes critical.[3]

Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly effective method for this verification.[4][5][] It provides direct evidence of the formation of the carbamate linkage and the disappearance of the free amine. This guide provides an in-depth analysis of the characteristic IR spectral features of Boc-protected spiroamines. It explains the causality behind the observed absorption bands, offers a comparative analysis against unprotected amines and other protecting groups, and provides a robust experimental protocol for obtaining high-quality data.

The Spectroscopic Signature of the N-Boc Group

The introduction of a Boc group onto a nitrogen atom fundamentally alters its vibrational properties, introducing the characteristic absorptions of a carbamate functional group. The most informative regions in the IR spectrum for confirming Boc protection are the N-H stretching, C=O stretching, and C-O stretching regions.

The key molecular vibrations of the N-Boc functional group are illustrated below. Each of these vibrations corresponds to a distinct absorption band in the IR spectrum, providing a unique fingerprint for the protecting group.

G cluster_boc N-Boc Group Vibrational Modes Boc R₂N-Boc Structure NH_stretch N-H Stretch (Secondary Amine) ~3300-3500 cm⁻¹ Boc->NH_stretch ν(N-H) CO_stretch C=O Stretch (Carbamate Carbonyl) ~1680-1720 cm⁻¹ Boc->CO_stretch ν(C=O) CO_stretch_single C-O Stretches (Carbamate Ether & t-Butyl) ~1150-1300 cm⁻¹ Boc->CO_stretch_single ν(C-O) CH_stretch C-H Stretches (t-Butyl) ~2850-3000 cm⁻¹ Boc->CH_stretch ν(C-H)

Caption: Key vibrational modes in an N-Boc protected amine.

The presence and position of these bands are definitive indicators of a successful protection reaction.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity & Characteristics Rationale
N-H Stretch (νN-H)3300 - 3500Medium, Sharp (Single Peak)For a secondary amine (R₂N-H), a single, sharp peak is expected. The Boc-protected amine is a secondary carbamate. An intense peak at 3445 cm⁻¹ has been observed for the free N-H vibration in a Boc-carbamate monomer.[7]
C=O Stretch (νC=O)1680 - 1720Strong, SharpThis is the most prominent and reliable indicator of the Boc group. Its position can be influenced by conjugation and hydrogen bonding.[8] In solid samples, hydrogen bonding can lower the frequency.[9]
C-O Stretches (νC-O)1150 - 1300Strong to MediumCarbamates exhibit strong C-O stretching bands. Often, two distinct bands can be observed corresponding to the C-O bonds of the carbamate linkage.[10]
C-H Bends (δC-H)1365 & 1390MediumThese two distinct bands are characteristic of the tert-butyl group due to gem-dimethyl splitting and are a strong secondary confirmation.

Analysis of a Boc-Protected Spiroamine: A Case Study

Spirocyclic frameworks enforce significant conformational rigidity. Unlike flexible acyclic amines, where bond angles and lengths can exist in numerous conformations, a spiro-junction locks the molecule into a more defined shape. This rigidity minimizes vibrational coupling complexities, often resulting in sharper and more clearly defined IR absorption bands.

A study involving the synthesis of bis-spirocyclic pyrrolines from an N-Boc protected precursor provides excellent experimental data for a rigid, spiro-like system.[11] The reported IR spectrum for an N-Boc protected bis-spiro-oxetane intermediate showed key absorptions that align perfectly with theoretical expectations.

Table 1: Experimental IR Data for a Boc-Protected Bis-Spirocyclic Amine Data extracted from a published synthesis of a related spirocyclic compound.[11]

Observed Wavenumber (cm⁻¹) Assignment Interpretation & Significance
2970, 2938, 2873C-H Stretch (νC-H)Aliphatic C-H stretches from the spirocyclic rings and the tert-butyl group.
1690 C=O Stretch (νC=O) A strong, sharp absorption confirming the presence of the carbamate carbonyl. This is the primary evidence of successful Boc protection.
1480, 1453C-H Bend (δC-H)Bending vibrations from the CH₂ groups within the spirocyclic framework.
1380, 1361C-H Bend (δC-H)Characteristic doublet for the tert-butyl group, providing secondary confirmation of the Boc moiety.
1287, 1243, 1168C-O Stretch (νC-O)Strong absorptions corresponding to the stretching of the C-O bonds within the carbamate group.

Comparative IR Analysis

The power of IR spectroscopy lies in its ability to clearly distinguish between the starting material and the product. Comparing the spectrum of the Boc-protected spiroamine to logical alternatives provides an unambiguous assessment.

Comparison 1: Unprotected Spiroamine vs. Boc-Protected Spiroamine

The most direct comparison is between the free amine and its protected counterpart. The transformation is visually striking in the IR spectrum.

Functional Group Unprotected Spiroamine (Secondary) Boc-Protected Spiroamine Key Spectroscopic Change
N-H Stretch~3300-3400 cm⁻¹ (Weak to Medium)~3300-3500 cm⁻¹ (Medium, Sharp)The N-H stretch remains, but its environment changes. The most dramatic change is not in the N-H region.
C=O Stretch Absent ~1680-1720 cm⁻¹ (Strong) Appearance of a strong carbonyl band is the definitive marker of reaction success.
C-N Stretch~1020-1250 cm⁻¹ (Medium)Present, but often obscured by stronger C-O bands.The C-N stretch is less diagnostic due to its presence in a crowded region of the spectrum.
C-O StretchesAbsent~1150-1300 cm⁻¹ (Strong)Appearance of strong ether-like stretches from the carbamate.
Comparison 2: Boc Group vs. Other Common N-Protecting Groups

While the Boc group is common, other protecting groups like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) are also frequently used. IR spectroscopy can readily distinguish between them, primarily due to the differences in their carbonyl environments and the presence of aromatic rings in Cbz and Fmoc.

Protecting Group Structure Characteristic ν(C=O) (cm⁻¹) Other Distinguishing IR Features
Boc -CO-O-tBu~1680-1720 C-H bends for t-butyl (~1365 & 1390 cm⁻¹). No aromatic peaks.
Cbz -CO-O-CH₂-Ph~1690-1730Aromatic C=C stretches (~1450-1600 cm⁻¹). Aromatic C-H stretches (>3000 cm⁻¹).
Fmoc -CO-O-CH₂-Fln~1710-1740Strong aromatic C=C and C-H absorptions from the large fluorenyl system.

This comparative data is invaluable for confirming the identity of a protecting group in an unknown sample or for verifying that a protecting group exchange reaction has proceeded as planned.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

Trustworthy data is the result of a meticulous experimental technique. The following protocol outlines the steps for obtaining a clean, interpretable IR spectrum of a Boc-protected spiroamine using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 1. Ensure Sample is Dry Remove residual solvent under vacuum. p2 2. Clean ATR Crystal Wipe with appropriate solvent (e.g., isopropanol) and dry. p1->p2 a1 3. Collect Background Spectrum Scans the empty, clean crystal to account for atmospheric H₂O and CO₂. p2->a1 a2 4. Apply Sample Place a small amount (1-2 mg) of the solid sample onto the crystal. a1->a2 a3 5. Apply Pressure Lower the press arm to ensure good contact between the sample and the crystal. a2->a3 a4 6. Collect Sample Spectrum Acquire the spectrum using appropriate parameters (e.g., 16-32 scans, 4 cm⁻¹ resolution). a3->a4 d1 7. Process Spectrum Perform automatic baseline correction and ATR correction if available. a4->d1 d2 8. Peak Picking & Analysis Identify key peaks (C=O, N-H, C-O) and compare to expected values. d1->d2

Caption: Workflow for acquiring an FTIR spectrum via ATR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Causality: The sample must be free of solvents (e.g., ethyl acetate, dichloromethane) as their own strong IR absorptions (especially C=O and C-H) will obscure the analyte's spectrum. Ensure the sample is thoroughly dried under high vacuum.

  • Instrument Preparation:

    • Clean the ATR crystal (typically diamond or germanium) with a lint-free wipe soaked in a volatile solvent like isopropanol. Allow it to fully evaporate.

  • Background Collection:

    • Initiate a "background scan" on the instrument software. This measures the ambient atmosphere (CO₂, H₂O) and the crystal itself. The instrument will automatically subtract this from the sample spectrum, yielding a clean spectrum of only the compound.

  • Sample Application:

    • Place a small spatula tip of the solid Boc-protected spiroamine onto the center of the ATR crystal. Only a tiny amount (1-2 mg) is needed.

  • Data Collection:

    • Lower the instrument's pressure clamp to apply firm, even pressure on the sample. This ensures good contact with the ATR crystal, which is essential for a strong signal.

    • Initiate the "sample scan." Typical parameters of 16 scans at a resolution of 4 cm⁻¹ are sufficient for high-quality data.

  • Analysis:

    • The resulting spectrum should show % Transmittance or Absorbance on the y-axis and Wavenumber (cm⁻¹) on the x-axis.

    • Use the software's tools to label the peaks of interest. Focus on identifying the strong carbamate C=O stretch between 1680-1720 cm⁻¹ as the primary confirmation of success. Corroborate this with the N-H stretch and the C-O stretches in the fingerprint region.

Conclusion

Infrared spectroscopy is an indispensable tool for the modern chemist, and its application to the analysis of Boc-protected spiroamines is a clear demonstration of its utility. By understanding the characteristic vibrational frequencies of the N-Boc group, researchers can quickly and confidently confirm the success of their protection reactions. The key diagnostic signal is the appearance of a strong, sharp carbonyl (C=O) absorption band in the 1680-1720 cm⁻¹ region. The unique structural rigidity of the spirocyclic core often leads to well-resolved spectra, making this analysis particularly straightforward. By following the robust protocols and comparative data presented in this guide, researchers can ensure the integrity of their synthetic intermediates and advance their research with confidence.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial - Organic Chemistry. Organic Chemistry at CU Boulder. [Link]

  • Li, Q., et al. (2018). Density Functional Theory Calculation and Raman Spectroscopy Studies of Carbamate Pesticides. PubMed. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: IR Spectroscopy & Mass Spec | Practice. [Link]

  • Fiveable. (n.d.). 1.2 Infrared (IR) spectroscopy - Organic Chemistry II. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). Infrared Spectroscopy (IR). [Link]

  • Hisatsune, I. C., & Adl, T. (1970). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

  • Kim, H., et al. (2019). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. ACS Publications. [Link]

  • Wang, Y., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. The Journal of Physical Chemistry Letters. [Link]

  • Wang, Y., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. ACS Publications. [Link]

  • Hisatsune, I. C., & Adl, T. (1970). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

  • Chen, J. T. (1970). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH₂COOH)₂, b) ammonium.... [Link]

  • Wang, Y., et al. (2022). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. PMC. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... [Link]

  • Tormyshev, V. M., et al. (2019). Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. PMC. [Link]

  • Deadman, B. J., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Der Pharma Chemica. (2015). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

  • Arshad, M., et al. (2016). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). 2-Isocyanoanilines and their mono-Boc-protected derivatives. [Link]

  • Alcaide, B., et al. (2020). 2-Isocyanoanilines and their mono-Boc-protected derivatives. Organic & Biomolecular Chemistry. [Link]

Sources

Comparative

X-ray crystallography data for tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate

An In-Depth Guide to the Structural Elucidation of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. The compound tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate represents a key building block in the synthesis of novel therapeutics. Its rigid, yet complex, structure necessitates a robust and multi-faceted approach for unambiguous characterization.

This guide provides a comprehensive analysis of the methodologies available for the structural elucidation of this spirocyclic carbamate. We will delve into the gold-standard technique of single-crystal X-ray crystallography, offering a detailed protocol and discussion of the insights it provides. Furthermore, we will present a comparative analysis with orthogonal spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), to provide a holistic view of its structural and stereochemical attributes.

The Central Role of X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule. The resulting crystal structure provides unequivocal proof of connectivity, configuration, and conformation. For a molecule like tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate, this technique can precisely define the orientation of the bulky tert-butylcarbamate group relative to the spirocyclic core and the conformation of the azaspiro[3.5]nonane ring system.

Workflow for X-ray Crystallographic Analysis

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and optimization.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement A High-Purity (>98%) Compound B Crystal Growth (e.g., Slow Evaporation) A->B Dissolution in suitable solvent C Crystal Mounting & Cryo-cooling B->C Selection of a single, well-defined crystal D X-ray Diffraction Data Collection C->D Exposure to monochromatic X-ray beam E Data Reduction & Integration D->E Conversion of diffraction spots to intensities F Structure Solution (e.g., Direct Methods) E->F Generation of initial electron density map G Structure Refinement F->G Fitting atoms to map & refining positions H Validation & Analysis (e.g., CIF file) G->H Final quality checks & data deposition Analytical Synergy HRMS HRMS STRUCTURE Unambiguous Structure & Stereochemistry HRMS->STRUCTURE Elemental Composition (C₁₄H₂₆N₂O₂) NMR NMR Spectroscopy (1D & 2D) NMR->STRUCTURE Connectivity & Relative Stereochemistry XRAY X-ray Crystallography XRAY->STRUCTURE Absolute 3D Structure & Conformation

Figure 2: A diagram illustrating the synergistic relationship between HRMS, NMR, and X-ray crystallography for complete structural elucidation.

HRMS confirms the elemental composition, NMR establishes the connectivity and relative stereochemistry in solution, and X-ray crystallography provides the definitive solid-state structure. Any discrepancies between the solution-state conformation (from NMR) and the solid-state conformation (from X-ray) can offer valuable insights into the molecule's flexibility and potential binding modes to a biological target.

Conclusion

For a molecule of interest in drug development, such as tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate, a multi-pronged analytical approach is not just recommended but essential for regulatory and scientific rigor. While NMR and HRMS are indispensable for routine identity and purity checks, single-crystal X-ray crystallography remains the unparalleled technique for the unambiguous determination of its three-dimensional structure. The data and protocols presented in this guide offer a comprehensive framework for researchers to confidently characterize this and other novel spirocyclic compounds, thereby accelerating the drug discovery process.

References

  • Title: An introduction to single-crystal X-ray crystallography Source: University of Rochester Department of Chemistry URL: [Link]

  • Title: X-ray Crystallography Source: Massachusetts Institute of Technology URL: [Link]

  • Title: A Practical Guide to Small Molecule X-ray Crystallography Source: American Chemical Society URL: [Link]

  • Title: NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]

  • Title: High Resolution Mass Spectrometry Source: University of Bristol School of Chemistry URL: [Link]

  • Title: The role of spirocyclic systems in drug discovery Source: Royal Society of Chemistry URL: [Link]

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Spirocyclic Carbamates

For researchers, medicinal chemists, and drug development professionals, understanding the gas-phase fragmentation behavior of novel molecular scaffolds is paramount for unambiguous structure elucidation and metabolite i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the gas-phase fragmentation behavior of novel molecular scaffolds is paramount for unambiguous structure elucidation and metabolite identification. Spirocyclic carbamates represent a growing class of compounds with significant therapeutic potential, yet their mass spectrometric fragmentation patterns are not as widely documented as their linear or simple cyclic counterparts. This guide provides an in-depth comparison of the fragmentation behavior of spirocyclic carbamates with other carbamate analogues, supported by established fragmentation mechanisms and a detailed experimental protocol.

Introduction to Spirocyclic Carbamates and the Need for In-Depth MS Analysis

Spirocyclic systems, characterized by two rings sharing a single atom, introduce significant conformational rigidity and three-dimensionality into a molecule. When incorporated into a carbamate scaffold, this can lead to enhanced binding affinity and improved pharmacokinetic properties. However, this structural complexity also gives rise to unique fragmentation patterns under mass spectrometric analysis, which, if not properly understood, can complicate structural confirmation. This guide aims to deconstruct these patterns, offering a predictive framework for researchers working with these novel entities.

Fundamental Fragmentation Pathways of Carbamates

Before delving into the specifics of spirocyclic systems, it is crucial to understand the common fragmentation routes of carbamates in general. Under collision-induced dissociation (CID) in a tandem mass spectrometer, carbamates typically undergo several characteristic cleavages.

  • Decarboxylation: A common fragmentation pathway involves the neutral loss of carbon dioxide (CO2), resulting in a fragment ion with a mass difference of 44 Da.[1]

  • Loss of Isocyanate: For N-alkylated carbamates, a characteristic neutral loss of an isocyanate moiety (e.g., methyl isocyanate, CH3NCO, -57 Da) is frequently observed.[2]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation mechanism for many carbonyl-containing compounds, including carbamates.[3][4]

The Influence of the Spirocyclic Scaffold on Fragmentation

The presence of a spirocyclic system introduces unique fragmentation pathways not typically observed in linear or monocyclic carbamates. The increased ring strain and the presence of a quaternary spiro-carbon atom are key determinants of the fragmentation cascade.

Retro-Diels-Alder (rDA) Reaction

One of the most significant fragmentation pathways for cyclic systems, including those with a cyclohexene moiety, is the retro-Diels-Alder (rDA) reaction.[5][6][7] This pericyclic reaction results in the cleavage of the ring system into a diene and a dienophile. For spirocyclic carbamates containing a cyclohexene ring as part of the spiro system, the rDA reaction can be a dominant fragmentation channel. The charge can be retained on either the diene or the dienophile fragment, depending on their respective proton affinities.

Figure 1: Proposed Retro-Diels-Alder Fragmentation of a Spirocyclic Carbamate

A conceptual diagram illustrating the retro-Diels-Alder fragmentation pathway.

Spiro-Atom Centered Fragmentation

The quaternary spiro-carbon can act as a focal point for fragmentation. Cleavage of the bonds connected to the spiro-atom can alleviate ring strain, leading to the formation of stable radical cations or even-electron ions. The stability of the resulting fragments will dictate the preferred fragmentation pathway.

Comparative Fragmentation Analysis

To highlight the unique fragmentation of spirocyclic carbamates, a comparison with their linear and monocyclic counterparts is essential.

Carbamate TypePrimary Fragmentation PathwaysCharacteristic Neutral Losses
Linear Carbamates α-cleavage, McLafferty rearrangement (if applicable)R-NCO, CO2, small alkyl radicals
Monocyclic Carbamates Ring opening, decarboxylation, loss of side chainsCO2, isocyanate from exocyclic N-substituents
Spirocyclic Carbamates Retro-Diels-Alder (rDA), spiro-atom centered cleavage, ring openingDiene and dienophile from rDA, CO2, isocyanate

Experimental Protocol for LC-MS/MS Analysis of Spirocyclic Carbamates

This section provides a robust, step-by-step methodology for the analysis of spirocyclic carbamates using a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the spirocyclic carbamate in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL).

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for carbamates.

  • Scan Mode: Full scan (e.g., m/z 100-1000) to determine the precursor ion, followed by product ion scans (MS/MS) of the protonated molecule [M+H]+.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Cone Gas Flow: 50-100 L/hr.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.

Figure 2: Experimental Workflow for LC-MS/MS Analysis

experimental_workflow SamplePrep Sample Preparation (Stock and Working Solutions) LC Liquid Chromatography (C18 Column, Gradient Elution) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI FullScan Full Scan MS (Identify [M+H]+) ESI->FullScan MSMS Tandem MS (MS/MS) (Product Ion Scan of [M+H]+) FullScan->MSMS DataAnalysis Data Analysis (Identify Fragmentation Patterns) MSMS->DataAnalysis

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.